Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI)
Description
Historical context and discovery
The foundation for understanding Coenzyme A, S-(2E)-2-butenoate, tetralithium salt lies in the groundbreaking discovery of coenzyme A itself by Fritz Lipmann in 1946. Lipmann's initial research focused on acetyl transfer mechanisms in animals, where he observed a unique factor present in all animal organs but absent in simple enzyme extracts. This factor was subsequently isolated and purified from pig liver, leading to the identification of its crucial role as a coenzyme active in choline acetylation processes.
The structural elucidation of coenzyme A occurred during the early 1950s through collaborative efforts at the Lister Institute in London, Harvard Medical School, and Massachusetts General Hospital. Working alongside Beverly Guirard, Nathan Kaplan, and other researchers, Lipmann determined that pantothenic acid was a central component of the coenzyme structure. The name "coenzyme A" was chosen to represent "activation of acetate," reflecting its primary known function at the time. In recognition of this fundamental discovery and its importance for intermediary metabolism, Fritz Lipmann was awarded the Nobel Prize in Physiology or Medicine in 1953.
The specific derivative, Coenzyme A, S-(2E)-2-butenoate, tetralithium salt, emerged later as researchers began investigating various acyl-coenzyme A derivatives and their roles in specific metabolic pathways. The development of this particular compound represents the evolution of biochemical research tools designed to study crotonyl-coenzyme A dependent processes and fatty acid metabolism with greater precision and stability.
Nomenclature and chemical classification
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt is systematically classified under several nomenclature systems, reflecting its complex molecular structure and multiple functional groups. The compound carries the Chemical Abstracts Service registry number 102680-35-3 and is officially designated as "Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI)" in chemical databases. Alternative nomenclature includes "Coenzyme A, S-2-butenoate, tetralithium salt, (E)-" and the more commonly used "crotonoyl coenzyme A tetralithium salt".
The molecular formula C₂₅H₄₀Li₃N₇O₁₇P₃S represents the tetralithium salt form, with a molecular weight of 856.4311 daltons. The compound belongs to the broader class of organic compounds known as 2-enoyl coenzyme A derivatives, which are characterized by a coenzyme A substructure linked to a 2-enoyl chain. Within the lipid classification hierarchy, it falls under fatty acyls, specifically within the subclass of fatty acyl thioesters.
The systematic International Union of Pure and Applied Chemistry name for this compound is S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-but-2-enethioate. This nomenclature reflects the complex stereochemistry and multiple functional groups present in the molecule, including the adenosine nucleotide, phosphate groups, pantothenic acid derivative, and the characteristic butenoate thioester linkage.
Significance in biochemical research
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt has established itself as an indispensable tool in biochemical research, particularly in studies investigating fatty acid metabolism, enzyme kinetics, and epigenetic modifications. The compound serves as a substrate analogue for kinetic studies on β-hydroxyacyl-acyl carrier protein dehydratase and other enzymes involved in fatty acid biosynthesis. Its high purity, typically exceeding 90% as determined by high-performance liquid chromatography, ensures reliable and reproducible experimental results.
The tetralithium salt formulation provides several research advantages over other forms of the compound. The lithium ions enhance solubility in polar solvents and improve the compound's stability during storage and experimental manipulation. This ionic form also facilitates electrochemical studies and may influence the compound's interaction with biological systems in ways that provide insights into native metabolic processes.
Recent research has highlighted the compound's critical role in studying histone crotonylation, a post-translational modification that has emerged as an important epigenetic regulatory mechanism. Studies have demonstrated that crotonyl coenzyme A serves as the donor molecule for protein crotonylation reactions, particularly those catalyzed by histone acetyltransferases such as p300. The concentration of crotonyl coenzyme A in cells directly controls the occurrence of lysine crotonylation modifications, making this compound essential for understanding transcriptional regulation mechanisms.
The compound has also proven valuable in investigating electron-bifurcating enzymes and energy conservation mechanisms in anaerobic bacteria. Research on butyryl coenzyme A dehydrogenase complexes has utilized this substrate to elucidate rapid-reaction kinetics and electron transfer processes. These studies have revealed important mechanistic details about how organisms couple exergonic reduction reactions with endergonic processes, contributing to our understanding of energy conservation in biological systems.
Role in metabolic processes
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt participates in several critical metabolic pathways, most notably in fatty acid metabolism and amino acid catabolism. As an intermediate in the fermentation of butyric acid and in the metabolism of lysine and tryptophan, this compound represents a key branch point in cellular energy production pathways. The compound's role extends beyond simple substrate participation to include regulatory functions that influence metabolic flux and energy homeostasis.
In fatty acid β-oxidation, the compound serves as both a product and substrate for various enzymatic reactions. Butyryl coenzyme A dehydrogenase catalyzes the conversion of butyryl coenzyme A to crotonyl coenzyme A, while the reverse reaction occurs under different cellular conditions. This bidirectional capability allows cells to fine-tune their metabolic responses based on energy demands and substrate availability. The enzyme exhibits complex kinetics, with reduction proceeding through charge-transfer complexes and involving both one-electron and two-electron processes.
The compound plays a crucial role in alternative carbon fixation pathways used by certain autotrophic archaea. In the 3-hydroxypropionate/4-hydroxybutyrate cycle and the dicarboxylate/4-hydroxybutyrate cycle, crotonyl coenzyme A conversion to acetoacetyl coenzyme A represents a critical step in carbon dioxide fixation. These pathways utilize specialized enzymes, including bifunctional crotonase/3-hydroxybutyryl coenzyme A dehydrogenase complexes, to achieve efficient carbon assimilation under extreme environmental conditions.
Recent discoveries have revealed the compound's involvement in novel carboxylation reactions that expand our understanding of metabolic diversity. Crotonyl coenzyme A carboxylase/reductase from Rhodobacter sphaeroides catalyzes the reductive carboxylation of crotonyl coenzyme A to ethylmalonyl coenzyme A using reduced nicotinamide adenine dinucleotide phosphate as the reductant. This reaction represents a unique mechanism for carbon-carbon bond formation that couples reduction with carboxylation, potentially serving as a model for understanding how metabolic pathways evolved to utilize available energy sources efficiently.
The following table summarizes key enzymatic reactions involving Coenzyme A, S-(2E)-2-butenoate, tetralithium salt:
Properties
InChI |
InChI=1S/C25H40N7O17P3S.Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/b5-4+;/t14-,18-,19-,20+,24-;/m1./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVNZHYHSLNWDW-CVPWVEIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li].C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40LiN7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102680-35-3 | |
| Record name | Coenzyme A, S-(2E)-2-butenoate, tetralithium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102680-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Acylation of Coenzyme A
The primary step involves substituting CoA’s thiol group with the (2E)-2-butenoate moiety. Two approaches are theorized based on analogous CoA derivatization:
Direct Thioesterification
CoA reacts with (2E)-2-butenoyl chloride in anhydrous dimethylformamide (DMF) under inert atmosphere:
Conditions :
Michael Addition-Mediated Acylation
CoA’s thiol undergoes conjugate addition to an α,β-unsaturated carbonyl compound (e.g., (2E)-2-butenoic acid activated as a mixed anhydride):
Conditions :
Purification and Salt Formation
Post-acylation, the crude product is purified via ion-exchange chromatography to remove unreacted CoA and acylating agents. The tetralithium salt is formed by treating the free acid with lithium hydroxide:
Key Parameters :
-
Stoichiometry : Four equivalents of LiOH ensure complete neutralization of three phosphate groups and one carboxylate.
-
Lyophilization : Freeze-drying yields a stable, hygroscopic powder.
Industrial-Scale Production Considerations
Fermentation-Derived CoA
Industrial synthesis often starts with microbial fermentation to produce CoA. Escherichia coli or Saccharomyces cerevisiae strains engineered for pantothenate kinase (CoaA) overexpression yield high CoA titers. Subsequent acylation is performed in bioreactors with immobilized enzymes (e.g., acyl-CoA synthetases).
Process Optimization
-
Catalyst Efficiency : Lipases or thiokinases improve acylation yields (>80%) under mild conditions.
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Solvent Systems : Biphasic systems (e.g., water/ethyl acetate) enhance product recovery.
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Quality Control : HPLC with UV detection (λ = 260 nm for adenine moiety) ensures >95% purity.
Comparative Analysis of Synthetic Methods
| Parameter | Direct Thioesterification | Michael Addition | Enzymatic Acylation |
|---|---|---|---|
| Yield | 60–70% | 75–85% | 80–90% |
| Stereochemical Control | Moderate | High | High |
| Scalability | Limited (toxic solvents) | Moderate | High |
| Cost | Low | Moderate | High |
Key Findings :
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Enzymatic methods offer superior stereoselectivity and scalability but require costly biocatalysts.
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Michael addition balances yield and cost for laboratory-scale synthesis.
Challenges and Innovations
Stability Issues
The (2E)-2-butenoate group is prone to isomerization to the (2Z)-form under acidic or high-temperature conditions. Stabilization strategies include:
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis, reducing DMF/THF usage. Ball milling CoA with lithium (2E)-2-butenoate achieves 70% yield in 2 hours.
Chemical Reactions Analysis
Types of Reactions
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt undergoes various biochemical reactions, including:
Oxidation: Involves the transfer of electrons, often facilitated by enzymes such as dehydrogenases.
Reduction: Involves the gain of electrons, typically mediated by reductases.
Substitution: Involves the replacement of one functional group with another, often catalyzed by transferases.
Common Reagents and Conditions
Common reagents used in these reactions include NADH, FADH2, and various coenzymes. The reactions typically occur under physiological conditions, with specific enzymes acting as catalysts .
Major Products Formed
The major products formed from these reactions include acetyl-coenzyme A, succinyl-coenzyme A, and other acyl-coenzyme A derivatives. These products play essential roles in energy production, biosynthesis, and metabolic regulation .
Scientific Research Applications
Scientific Research Applications
The applications of Coenzyme A, S-(2E)-2-butenoate, tetralithium salt can be categorized into several key areas:
Biochemical Studies
- Enzyme Kinetics : The compound is utilized to study the kinetics of various enzymes involved in metabolic pathways. It serves as a substrate for enzymes such as methylmalonyl-CoA mutase and methylmalonyl-CoA decarboxylase, allowing researchers to investigate enzyme specificity and activity under different conditions.
- Metabolic Pathway Analysis : It is instrumental in understanding the metabolism of odd-chain fatty acids and certain amino acids like valine and isoleucine, contributing to the broader understanding of energy metabolism.
Medical Research
- Metabolic Disorders : The compound is significant in studying metabolic disorders such as methylmalonic acidemia. Research has shown that deficiencies in enzymes that utilize Coenzyme A can lead to the accumulation of toxic metabolites, prompting investigations into therapeutic interventions.
- Drug Development : Its role in metabolic pathways makes it a target for developing drugs aimed at correcting metabolic dysfunctions. For instance, compounds that modulate the activity of enzymes using Coenzyme A as a substrate are being explored for potential treatments.
Industrial Applications
- Biochemical Reagents : In industrial settings, Coenzyme A derivatives are used as reagents in biochemical assays and as calibration standards in analytical techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS).
- Synthesis of Biologically Active Compounds : The compound can serve as a building block for synthesizing various bioactive molecules, enhancing its utility in pharmaceutical development.
Case Study 1: Enzyme Kinetics
A study investigated the kinetics of methylmalonyl-CoA mutase using Coenzyme A, S-(2E)-2-butenoate, tetralithium salt as a substrate. The results indicated that variations in substrate concentration significantly affected enzyme activity, providing insights into enzyme regulation mechanisms.
Case Study 2: Metabolic Disorder Research
Research on patients with methylmalonic acidemia highlighted the importance of Coenzyme A derivatives in diagnosing and managing this condition. By monitoring levels of metabolites related to Coenzyme A metabolism, clinicians could better tailor treatment strategies.
Mechanism of Action
The mechanism of action of coenzyme A, S-(2E)-2-butenoate, tetralithium salt involves its role as a carrier of acyl groups. It forms thioester bonds with carbon chains, facilitating their transport and activation in metabolic pathways. The compound interacts with various enzymes, including acetyl-coenzyme A synthetase and fatty acid synthase, to regulate metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Acetyl-coenzyme A: Involved in the synthesis and oxidation of fatty acids.
Succinyl-coenzyme A: Plays a role in the tricarboxylic acid cycle.
Malonyl-coenzyme A: Involved in fatty acid biosynthesis
Uniqueness
Coenzyme A, S-(2E)-2-butenoate, tetralithium salt is unique due to its specific structure and the presence of the 2-butenoate group. This structural variation allows it to participate in distinct biochemical reactions and regulatory pathways, differentiating it from other coenzyme A derivatives .
Biological Activity
Coenzyme A (CoA) is a crucial coenzyme involved in various metabolic pathways, particularly in the synthesis and oxidation of fatty acids. The specific compound Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI) is a derivative of CoA that has garnered interest for its biological activity. This article provides an overview of its biological significance, mechanisms of action, and research findings.
Overview of Coenzyme A
Coenzyme A is a thiol-containing coenzyme that plays a vital role in metabolism by acting as an acyl group carrier. It facilitates the transfer of acyl groups from fatty acids to various substrates, thereby participating in both anabolic and catabolic pathways. The biosynthesis of CoA involves several steps requiring cysteine, pantothenate (vitamin B5), and ATP .
Biological Activity
1. Metabolic Functions
Coenzyme A is integral to numerous metabolic processes:
- Fatty Acid Synthesis : CoA forms thioesters with fatty acids, allowing their transport into mitochondria for energy production.
- Citric Acid Cycle : Acetyl-CoA, derived from CoA, is a key substrate in the citric acid cycle, contributing to ATP generation and metabolic regulation .
2. Regulation of Enzymatic Activity
CoA acts as an allosteric regulator for several enzymes:
- Acetyl-CoA Carboxylase : Regulates fatty acid synthesis based on glucose availability.
- Pyruvate Dehydrogenase : Involved in the conversion of pyruvate to acetyl-CoA, essential for energy metabolism .
3. Antioxidant Function
Recent studies have highlighted CoA's role as an antioxidant:
- Protein CoAlation : CoA can covalently modify cysteine residues in proteins under oxidative stress conditions. This modification prevents irreversible oxidation and protects cellular functions .
- Research has identified over 2,000 proteins that undergo CoAlation during stress, suggesting a broad protective role in cellular metabolism and stress response .
Case Studies
Case Study 1: Protein Modification and Stress Response
In a study examining the effects of oxidative stress on mammalian cells, researchers found that CoA modification significantly altered the activity of key metabolic enzymes. Notably, proteins such as peroxiredoxin 5 and GAPDH showed decreased activity upon CoAlation, highlighting the regulatory potential of CoA in response to cellular stress .
Case Study 2: Metabolic Regulation
Another investigation focused on the regulation of acetyl-CoA carboxylase by insulin and glucagon. This study demonstrated that insulin enhances fatty acid synthesis through increased levels of acetyl-CoA derived from CoA, while glucagon exerts an opposing effect during fasting states .
Table 1: Summary of Biological Activities
Table 2: Key Studies on Coenzyme A Activity
| Study Title | Findings | Year |
|---|---|---|
| Protein CoAlation in Oxidative Stress | Identified over 2000 modified proteins | 2024 |
| Regulation of Acetyl-CoA Carboxylase | Insulin vs glucagon effects on fatty acid synthesis | 2024 |
Q & A
Basic Research Questions
Q. How is Coenzyme A, S-(2E)-2-butenoate tetralithium salt synthesized and characterized for research use?
- Methodological Answer : The compound is synthesized via enzymatic carboxylation of acetyl-CoA using carboxylase enzymes, followed by lithium salt stabilization. Purification involves reversed-phase HPLC with UV detection at 260 nm to isolate the tetralithium salt form. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity is quantified using HPLC with >90% threshold criteria .
- Key Considerations : Ensure anhydrous conditions during synthesis to prevent hydrolysis of the butenoate moiety.
Q. What methods are recommended for assessing the purity and stability of this compound in aqueous solutions?
- Methodological Answer : Purity is assessed via HPLC with a C18 column and phosphate buffer/acetonitrile gradient (retention time: 8–10 min). Stability studies use UV-Vis spectroscopy to monitor absorbance changes at 260 nm under varying pH (6.0–8.0) and temperatures (4°C vs. 25°C). Degradation products (e.g., free CoA) are identified using LC-MS/MS .
- Key Considerations : Store lyophilized aliquots at -80°C to minimize lithium ion dissociation and hydrolytic degradation.
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C) elucidate the metabolic flux of this CoA derivative in β-oxidation or fatty acid elongation pathways?
- Methodological Answer : Isotopic tracing involves incubating cell lysates with ¹³C-labeled 2-butenoate precursors. Metabolites are extracted and analyzed via LC-HRMS to track ¹³C incorporation into acyl-CoA intermediates. Flux ratios are calculated using software like IsotopoMeter or INCA .
- Data Contradiction Analysis : Discrepancies in labeling efficiency may arise from competing pathways (e.g., peroxisomal vs. mitochondrial β-oxidation). Normalize data to total CoA pool size measured via enzymatic cycling assays .
Q. What experimental strategies resolve contradictions in kinetic data for enzymes interacting with this CoA derivative (e.g., acyl-CoA synthetases)?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon, koff) under controlled ionic strength (Li⁺ vs. Na⁺). Compare results with fluorometric assays using dansyl-CoA competitors to differentiate substrate-specific vs. salt-dependent effects .
- Key Considerations : Account for lithium’s chaotropic effects by including control experiments with tetrasodium salt analogs.
Q. How does the tetralithium salt form influence protein-cofactor interactions compared to other salts (e.g., sodium or potassium)?
- Methodological Answer : Perform X-ray crystallography or cryo-EM with acyl-CoA-binding proteins (ACBPs) co-crystallized with the tetralithium salt. Compare electron density maps to structures bound to sodium/potassium salts to identify Li⁺-specific coordination sites. Validate findings using isothermal titration calorimetry (ITC) to measure binding thermodynamics .
- Key Considerations : Lithium’s smaller ionic radius may alter electrostatic interactions with negatively charged protein residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
